molecular formula C13H8F2O2 B8548300 2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B8548300
M. Wt: 234.20 g/mol
InChI Key: VTAPLNMJCQPFKQ-UHFFFAOYSA-N
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Patent
US09353108B2

Procedure details

(4-Fluorophenyl)boronic acid (33.2 g), 2M aqueous sodium carbonate solution (237 mL), palladium (II) acetate (2.49 g) and dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (9.74 g) were added to a solution of 4-bromo-3-fluoro-2-hydroxybenzaldehyde (34.6 g) in DME (350 mL) at room temperature. The mixture was stirred at 100° C. under argon atmosphere for 16 hours. The mixture was cooled to room temperature. Water (700 mL) was added to the reaction mixture. The mixture was concentrated in vacuo to remove DME. The precipitate was collected by filtration and washed with water. The aqueous filtrate was set aside for further purification. Then the solid was washed with ethyl acetate. The solid was added to a mixture of ethyl acetate and 1M hydrochloric acid. The mixture was stirred at room temperature for 1 hour and filtrated through celite. The filtrate was extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (20.6 g).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
catalyst
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].C1(P(C2C=CC=CC=2C2C(OC)=CC=CC=2OC)C2CCCCC2)CCCCC1.Br[C:47]1[CH:54]=[CH:53][C:50]([CH:51]=[O:52])=[C:49]([OH:55])[C:48]=1[F:56]>COCCOC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[F:56][C:48]1[C:49]([OH:55])=[C:50]([CH:51]=[O:52])[CH:53]=[CH:54][C:47]=1[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
237 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
9.74 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC
Name
Quantity
34.6 g
Type
reactant
Smiles
BrC1=C(C(=C(C=O)C=C1)O)F
Name
Quantity
350 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
2.49 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. under argon atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove DME
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The aqueous filtrate was set aside for further purification
WASH
Type
WASH
Details
Then the solid was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The solid was added to a mixture of ethyl acetate and 1M hydrochloric acid
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtrated through celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1O)C=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.